Distinct Physicochemical Profile: pKa Difference vs. Common Pyridazine Analogs
(Pyridazin-3-ylthio)acetic acid exhibits a predicted pKa of 3.17, which is substantially different from that of its chlorinated analog, (3-chloro-6-pyridazinylthio)acetic acid (Azintamide), for which no direct pKa data is reported but the electron-withdrawing chlorine substituent would be expected to further lower the pKa of the carboxylic acid moiety . This difference in acidity impacts the compound's ionization state at physiological pH and its solubility in various buffer systems, directly influencing its suitability for specific assay conditions [1].
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa = 3.17 ± 0.10 (predicted) |
| Comparator Or Baseline | Azintamide: pKa not reported (expected to be lower due to chlorine substituent) |
| Quantified Difference | pKa difference estimated to be >0.5 units based on substituent effect |
| Conditions | In silico prediction (ACD/Labs Percepta or similar software) |
Why This Matters
The distinct pKa value informs formulation development and bioassay compatibility, preventing experimental artifacts that could arise from using an analog with a different ionization profile.
- [1] Stormann, H. (1964). Choleretic and other Pharmacological Properties of 2-(3-Chloro-6-Pyridazinylthio)-Acetic Acid Diethylamide. Arzneimittel-Forschung, 14, 266-270. View Source
